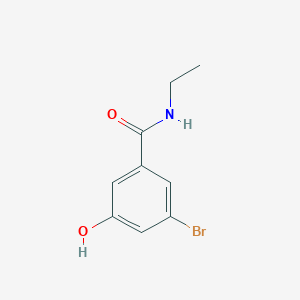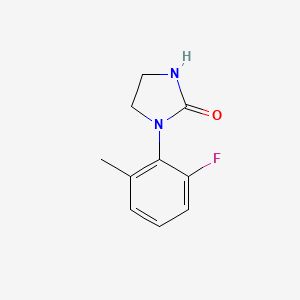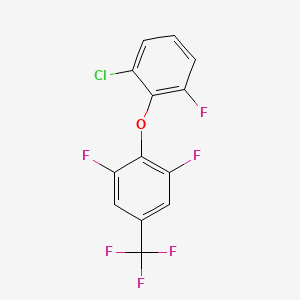
1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a difluorocyclohexyl group attached to a methylpropanol backbone
Métodos De Preparación
The synthesis of 1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-difluorocyclohexanone and 2-methylpropan-1-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic addition to the difluorocyclohexanone.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The difluorocyclohexyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols under appropriate conditions.
Aplicaciones Científicas De Investigación
1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials, including polymers and surfactants, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclohexyl group can enhance binding affinity and selectivity towards specific targets, leading to desired biological effects. The compound may also modulate signaling pathways by interacting with key proteins involved in cellular processes.
Comparación Con Compuestos Similares
1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol can be compared with similar compounds such as:
4,4-Difluorocyclohexanemethanol: This compound shares the difluorocyclohexyl group but differs in the alcohol moiety, leading to variations in chemical reactivity and applications.
4,4-Difluorocyclohexanone: The ketone analog of the compound, which exhibits different chemical properties and reactivity patterns.
4,4-Difluorocyclohexylamine:
Propiedades
Fórmula molecular |
C10H18F2O |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
1-(4,4-difluorocyclohexyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H18F2O/c1-7(2)9(13)8-3-5-10(11,12)6-4-8/h7-9,13H,3-6H2,1-2H3 |
Clave InChI |
LPJFLFABFQLQHS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1CCC(CC1)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[(cyclopropylmethyl)amino]propanoate](/img/structure/B12083361.png)

![2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]-](/img/structure/B12083368.png)
![5-[(2-Chlorophenyl)methoxy]pentanehydrazide](/img/structure/B12083376.png)








